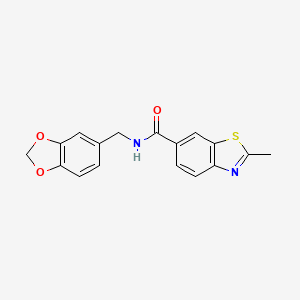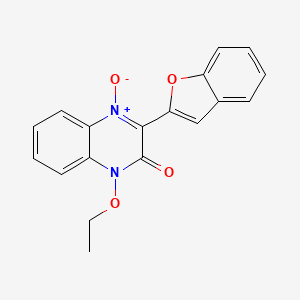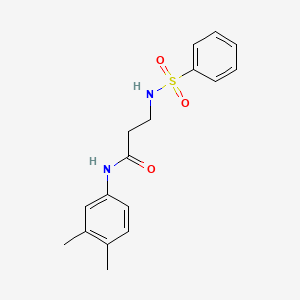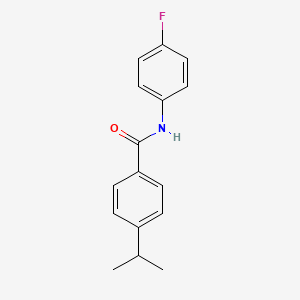
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide, also known as BMB-6, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BMB-6 is a benzothiazole derivative, which has been found to exhibit a variety of biochemical and physiological effects.
作用机制
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide is not fully understood, but it is believed to act through multiple pathways. It has been suggested that N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide may inhibit the activity of enzymes involved in tumor growth and angiogenesis. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide may induce apoptosis, or programmed cell death, in cancer cells. N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide has also been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and physiological effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in tumor growth and angiogenesis, including matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF). Additionally, N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide has been found to induce apoptosis in cancer cells through the activation of caspases. N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which may contribute to its anti-inflammatory activity.
实验室实验的优点和局限性
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide has been found to exhibit low toxicity in vitro, making it a potentially safe candidate for use in animal studies. However, N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide also has some limitations for use in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Additionally, the optimal dosage and administration route for N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide have not been established, and further studies are needed to determine its efficacy in vivo.
未来方向
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide. One potential area of research is the development of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide as a potential anti-tumor agent. Further studies are needed to determine the optimal dosage and administration route for N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide, as well as its efficacy in animal models of cancer. Additionally, further research is needed to fully elucidate the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide, which may help to identify potential targets for cancer therapy. Another potential area of research is the development of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide as a potential anti-inflammatory agent. Further studies are needed to determine the optimal dosage and administration route for N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide, as well as its efficacy in animal models of inflammation. Additionally, further research is needed to fully elucidate the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide, which may help to identify potential targets for anti-inflammatory therapy.
合成方法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide involves the reaction between 2-methyl-1,3-benzothiazole-6-carboxylic acid and 1,3-benzodioxole-5-methanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds under mild conditions and yields N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide as a white solid with a melting point of 160-162°C.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide has been found to exhibit a variety of potential applications in scientific research. It has been shown to have anti-tumor activity in vitro against several different cancer cell lines, including breast, lung, and colon cancer. N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide has also been found to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-10-19-13-4-3-12(7-16(13)23-10)17(20)18-8-11-2-5-14-15(6-11)22-9-21-14/h2-7H,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEGPPZTKXKAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(5-chloro-2-methoxyphenyl)-3-[(4-hydroxybenzoyl)hydrazono]butanamide](/img/structure/B5882789.png)


![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5882814.png)

![N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide](/img/structure/B5882818.png)

![2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5882823.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5882826.png)

![4-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]hydrazono}-4-phenylbutanoic acid](/img/structure/B5882843.png)